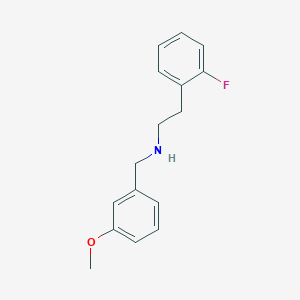![molecular formula C17H20N2O2 B4651710 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione](/img/structure/B4651710.png)
4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione
Overview
Description
4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione, also known as DMTU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is a derivative of pyridine and has been synthesized using various methods. In
Mechanism of Action
4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione acts as a free radical scavenger by donating electrons to ROS and RNS, thereby neutralizing them and preventing them from causing damage to cells and tissues. It also inhibits the formation of peroxynitrite, a potent oxidant that can cause cellular damage. 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has been shown to protect against lipid peroxidation, protein oxidation, and DNA damage.
Biochemical and Physiological Effects:
4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has been shown to have various biochemical and physiological effects. It can protect against oxidative damage to lipids, proteins, and DNA. It can also reduce inflammation and protect against apoptosis. Additionally, 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has been shown to improve mitochondrial function and reduce oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized using various methods. It has been shown to be effective in protecting against oxidative damage in various tissues, making it a useful tool for studying the effects of oxidative stress. However, 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione also has some limitations. Its effectiveness may vary depending on the tissue type and the experimental conditions. Additionally, it may not be effective in all models of oxidative stress.
Future Directions
There are several future directions for the study of 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione. One area of research is the potential use of 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione in the treatment of neurodegenerative diseases. Another area of research is the development of new methods for synthesizing 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione and its derivatives. Additionally, further studies are needed to determine the optimal conditions for the use of 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione in lab experiments and to explore its potential therapeutic applications in other diseases and conditions.
Scientific Research Applications
4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has been studied for its potential therapeutic applications. It has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has also been shown to protect against oxidative damage in various tissues, including the brain, heart, and liver. Additionally, 4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cardiovascular diseases.
properties
IUPAC Name |
4-(4,6-dimethylpyridin-2-yl)-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-9-7-10(2)18-13(8-9)19-16(20)14-11-3-4-12(6-5-11)15(14)17(19)21/h7-8,11-12,14-15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUHSEDOGPMWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(=O)C3C4CCC(C3C2=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethylpyridin-2-yl)hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4651638.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4651640.png)
![4-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4651643.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4651656.png)
![6-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651673.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4651678.png)
![2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4651691.png)

![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651696.png)
![6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651702.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4651717.png)
